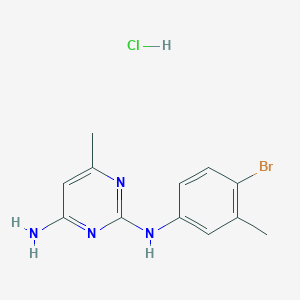

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

Description

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a pyrimidine-based small molecule characterized by a 6-methylpyrimidine core substituted at the N2 position with a 4-bromo-3-methylphenyl group and at the N4 position with an amino group (protonated as a hydrochloride salt).

Properties

IUPAC Name |

2-N-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4.ClH/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXMOEBRRCCFKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Br)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylphenylamine to produce 4-bromo-3-methylphenylamine. This intermediate is then reacted with 6-methylpyrimidine-2,4-diamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as acetic acid and temperatures around 80°C .

Industrial production methods may involve similar steps but are optimized for larger scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom.

Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs from the literature:

Key Observations :

- The target compound’s 4-bromo-3-methylphenyl group enhances lipophilicity compared to polar substituents like carboxy (6c, 6d) or methoxyethyl (Ba3, Ba4).

Physicochemical Properties

Available data for analogs are summarized below:

Key Observations :

- The bromo and methyl groups in the target compound likely reduce aqueous solubility compared to carboxy-substituted analogs (6c, 6d).

Example :

- Compounds 6c–6e were synthesized by heating chloropyrimidines with 4-aminobenzoic acid in ethanol under microwave conditions, yielding purities >96% .

- The target compound may follow a similar protocol, substituting 4-bromo-3-methylaniline as the N2 amine source.

Inference for Target Compound :

- The bromo group may confer halogen-bonding interactions with target proteins, similar to chloro substituents in 6c.

- The methyl group could stabilize hydrophobic binding pockets, as seen in 6-methylpyrimidine derivatives (Ba3–Ba6) .

Biological Activity

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a compound belonging to the pyrimidine class, known for its potential biological activities, particularly in the treatment of various cancers and infectious diseases. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a bromo and methyl group, which enhances its biological activity. The synthesis typically involves the reaction of 4-bromo-3-methylaniline with appropriate reagents to yield the desired pyrimidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN4.HCl |

| Molecular Weight | 292.60 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and water |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Mechanism of Action:

- Cell Cycle Arrest: The compound induces apoptosis by arresting the cell cycle at the S phase, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Molecular Targeting: Molecular docking studies suggest that it interacts with farnesyltransferase, a key enzyme involved in cancer cell signaling pathways .

Antibacterial Activity

In addition to its antitumor effects, this compound has shown promising antibacterial activity against multidrug-resistant strains of bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi .

Case Studies

- HepG2 Cell Line Study: A study evaluated the effects of varying concentrations of the compound on HepG2 cells over 72 hours. Results indicated a dose-dependent increase in apoptosis markers and cell cycle arrest at higher concentrations .

- Antibacterial Evaluation: In vitro tests against various bacterial strains revealed that this compound exhibited significant antibacterial properties compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, and how can experimental design improve yield?

- Methodology : Utilize nucleophilic aromatic substitution (e.g., bromine substitution on pyrimidine cores) and amine coupling reactions, as demonstrated in structurally analogous pyrimidine derivatives . For yield optimization, apply factorial experimental design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Statistical tools like response surface methodology (RSM) can minimize trial-and-error approaches .

Q. How is the crystal structure and conformational stability of this compound characterized?

- Methodology : X-ray crystallography is essential for resolving intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings. Comparative analysis with halogenated pyrimidine derivatives reveals how bromine and methyl substituents influence molecular packing and stability .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Follow hazard controls for halogenated intermediates (e.g., brominated precursors), including fume hood use, PPE for skin/eye protection, and segregated waste disposal for halogenated byproducts. Engineering controls (e.g., automated process monitoring) align with chemical engineering safety frameworks .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways for bromine substitution or amine coupling. Molecular docking studies assess potential bioactivity by simulating interactions with enzyme active sites, leveraging methodologies from computational reaction design initiatives .

Q. What mechanistic insights explain contradictions in bromine substitution efficiency across similar pyrimidines?

- Methodology : Compare kinetic data (e.g., Arrhenius plots) and steric/electronic effects using Hammett parameters. For example, bulky 3-methylphenyl groups may hinder nucleophilic attack, requiring alternative catalysts (e.g., Pd-mediated coupling) to improve regioselectivity .

Q. How to resolve contradictory biological activity data in antimicrobial assays?

- Methodology : Perform dose-response studies with standardized protocols (e.g., MIC/MBC assays) and validate via replication across cell lines. Statistical meta-analysis of structural analogs (e.g., chloro- or fluoro-pyrimidines) identifies substituent-specific trends in bioactivity .

Q. What purification challenges arise from byproducts in multi-step synthesis?

- Methodology : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts). Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) for polar intermediates. Solvent recycling systems align with green chemistry principles .

Q. How to design scalable reactors for gram-to-kilogram synthesis?

- Methodology : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic amine coupling steps. Computational fluid dynamics (CFD) models predict mixing efficiency, while inline PAT (Process Analytical Technology) monitors reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.